2-Diazoniocyclohepten-1-olate
Description
2-Diazoniocyclohepten-1-olate (CAS No. 18202-04-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.167 g/mol . Its structure features a seven-membered cyclohepten ring fused with a diazonium group (=N⁺=N⁻) and an enolate oxygen, as represented by its SMILES notation: O=C1C(CCCCC1)=[N+]=[N-] . Key physicochemical properties include:
- Hydrogen bond acceptors: 2
- Topological polar surface area (TPSA): 19.1 Ų
- Complexity: 192 (indicating a moderately intricate structure) .
The compound’s reactivity is influenced by the diazonium group, which is typically prone to decomposition or coupling reactions, and the enolate moiety, which may participate in resonance stabilization or nucleophilic interactions.
Properties
CAS No. |
18202-04-5 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-diazocycloheptan-1-one |
InChI |
InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2 |
InChI Key |
PXSXPHKAUSFFHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=[N+]=[N-])C(=O)CC1 |
Canonical SMILES |
C1CCC(=[N+]=[N-])C(=O)CC1 |
Synonyms |
2-Diazocycloheptanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptenone Derivatives
Cycloheptenone (C₇H₁₀O) shares the seven-membered ring but lacks the diazonium group. Key differences include:
- Reactivity: Cycloheptenone undergoes typical ketone reactions (e.g., nucleophilic additions), whereas 2-Diazoniocyclohepten-1-olate’s diazonium group may facilitate electrophilic substitutions or azo couplings .
- Polarity: The TPSA of cycloheptenone (~17.1 Ų) is slightly lower than that of this compound (19.1 Ų), reflecting the latter’s enhanced polarity due to the enolate and diazonium groups .
Diazonium Salts
Simple diazonium salts (e.g., benzenediazonium chloride, C₆H₅N₂⁺Cl⁻) differ significantly:
- Stability : Aromatic diazonium salts are thermally unstable and decompose rapidly, while the cyclohepten ring in this compound may confer partial stabilization due to resonance delocalization .
Enolate-Containing Compounds
Enolates (e.g., sodium cyclohexenolate, C₆H₇O⁻Na⁺) exhibit distinct behavior:
- Charge Distribution: this compound’s enolate is part of a zwitterionic structure (positive diazonium and negative enolate charges), unlike standalone enolates, which are purely anionic. This duality may enhance its solubility in polar solvents .
- Applications: Traditional enolates are widely used in aldol reactions, whereas this compound’s dual functionality could enable novel reactivity in photochemical or catalytic processes.
Research Implications and Gaps
However, empirical comparisons with similar compounds remain sparse. Future studies should explore:
- Thermal stability under varying conditions.
- Reactivity in cross-coupling or cycloaddition reactions.
- Computational modeling to predict electronic properties.
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